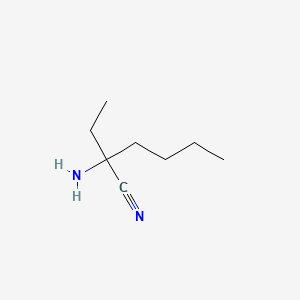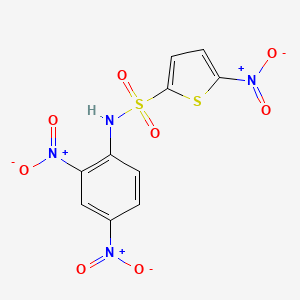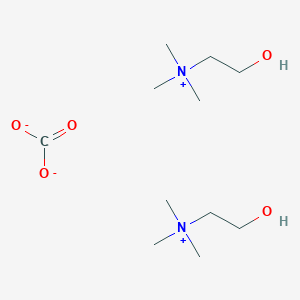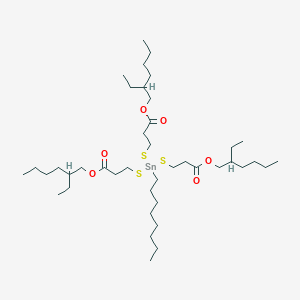
2-Amino-2-ethylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-ethylhexanenitrile is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-2-ethylhexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-ethylhexyl bromide with ammonia can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of nitriles. For example, 2-ethylhexanenitrile can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-ethylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-ethylhexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-2-ethylhexanenitrile depends on its specific application. In general, the amino group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions. The nitrile group can also participate in reactions that modify the compound’s activity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-methylpentanenitrile
- 2-Amino-2-propylbutanenitrile
- 2-Amino-2-butylpropanenitrile
Uniqueness
2-Amino-2-ethylhexanenitrile is unique due to its specific structural features, such as the presence of both an amino and a nitrile group on a hexane backbone
Eigenschaften
CAS-Nummer |
58577-05-2 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
2-amino-2-ethylhexanenitrile |
InChI |
InChI=1S/C8H16N2/c1-3-5-6-8(10,4-2)7-9/h3-6,10H2,1-2H3 |
InChI-Schlüssel |
MSVRGJUYHVLBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)








![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)


